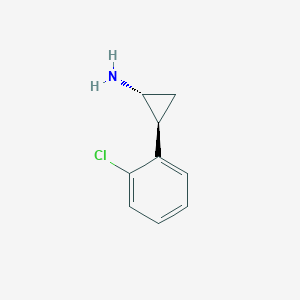
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group attached to the 2-position through an oxyacetate linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: The reaction of 5-bromopyridin-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone.
Step 2: The mixture is then heated under reflux conditions for several hours.
Step 3: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-((5-aminopyridin-2-yl)oxy)acetate or 2-((5-thiopyridin-2-yl)oxy)acetate.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of Ethyl 2-((5-bromopyridin-2-yl)oxy)ethanol.
Applications De Recherche Scientifique
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate has diverse applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets . The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate can be compared with other similar compounds, such as :
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with the bromine atom at the 3-position.
Methyl 5-bromopyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
ethyl 2-(5-bromopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3 |
Clé InChI |
PXGUKNVCJIVLNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)
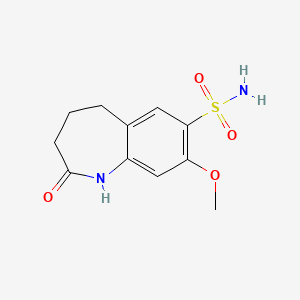
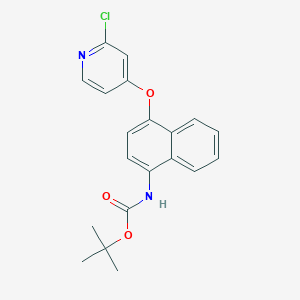
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

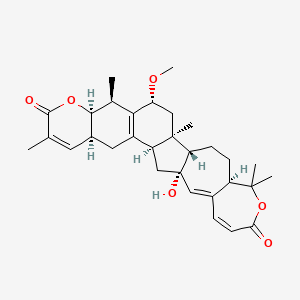
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
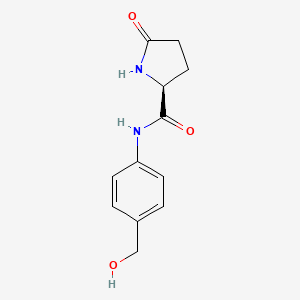
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)

![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)

